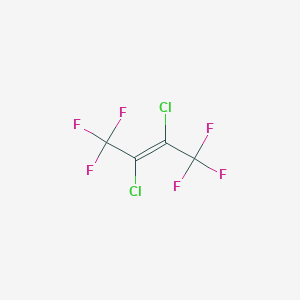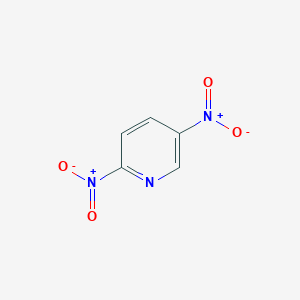
6,13-Dihydropentacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13-Dihydropentacene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of pentacene, characterized by the addition of hydrogen atoms at the 6 and 13 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6,13-Dihydropentacene can be synthesized through the reduction of pentacene-6,13-dione using reducing agents such as tin(II) chloride and hydrochloric acid in solvents like dimethylformamide or acetone . The reaction typically occurs at low temperatures to prevent the oxidation of the product.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 6,13-Dihydropentacene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form pentacene-6,13-dione.
Reduction: Further reduction can lead to the formation of tetrahydropentacenes.
Substitution: Various substituents can be introduced at the 6 and 13 positions to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like tin(II) chloride and hydrochloric acid are used.
Substitution: Reagents such as organolithium compounds are employed for introducing substituents.
Major Products:
Oxidation: Pentacene-6,13-dione.
Reduction: Tetrahydropentacenes.
Substitution: Various substituted pentacene derivatives.
Applications De Recherche Scientifique
6,13-Dihydropentacene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other pentacene derivatives.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential in drug development.
Mécanisme D'action
The mechanism of action of 6,13-dihydropentacene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in organic electronics, its π-conjugated electronic structure plays a crucial role in charge transport properties .
Comparaison Avec Des Composés Similaires
Pentacene: The parent compound, known for its high charge mobility.
Tetrahydropentacenes: Reduced forms with different electronic properties.
Substituted Pentacenes: Compounds with various substituents at the 6 and 13 positions.
Uniqueness: 6,13-Dihydropentacene is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. Its ability to be further reduced or substituted makes it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
6,13-dihydropentacene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIMMWYSCVVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)

